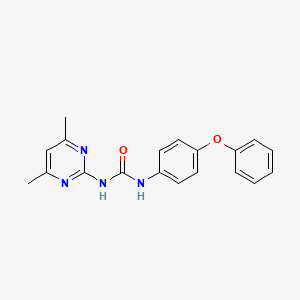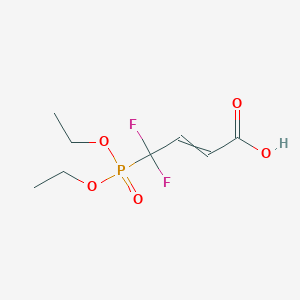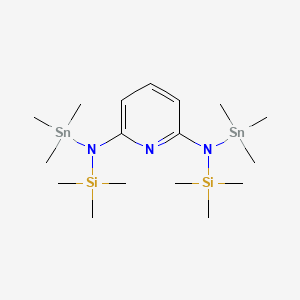
N~2~,N~6~-Bis(trimethylsilyl)-N~2~,N~6~-bis(trimethylstannyl)pyridine-2,6-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~,N~6~-Bis(trimethylsilyl)-N~2~,N~6~-bis(trimethylstannyl)pyridine-2,6-diamine is a complex organometallic compound This compound features both trimethylsilyl and trimethylstannyl groups attached to a pyridine-2,6-diamine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2,N~6~-Bis(trimethylsilyl)-N~2~,N~6~-bis(trimethylstannyl)pyridine-2,6-diamine typically involves the reaction of pyridine-2,6-diamine with trimethylsilyl chloride and trimethylstannyl chloride. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the sensitive organometallic groups. Common solvents used include tetrahydrofuran (THF) or dichloromethane (DCM), and the reaction may require a catalyst such as a base (e.g., triethylamine) to facilitate the substitution reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures to handle the potentially hazardous reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
N~2~,N~6~-Bis(trimethylsilyl)-N~2~,N~6~-bis(trimethylstannyl)pyridine-2,6-diamine can undergo various types of chemical reactions, including:
Substitution Reactions: The trimethylsilyl and trimethylstannyl groups can be replaced by other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, potentially altering the oxidation state of the tin atoms.
Coordination Chemistry: The pyridine-2,6-diamine core can coordinate with metal ions, forming complexes that may have unique properties.
Common Reagents and Conditions
Substitution: Reagents such as halides (e.g., bromine, iodine) or nucleophiles (e.g., amines, thiols) can be used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions may produce compounds with altered oxidation states.
Scientific Research Applications
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Potential use in the development of bioactive compounds or as a probe in biochemical studies.
Medicine: Investigated for its potential therapeutic properties or as a precursor in drug synthesis.
Industry: Utilized in the synthesis of advanced materials or as a reagent in organic synthesis.
Mechanism of Action
The mechanism by which N2,N~6~-Bis(trimethylsilyl)-N~2~,N~6~-bis(trimethylstannyl)pyridine-2,6-diamine exerts its effects depends on its specific application. In coordination chemistry, it acts as a ligand, coordinating with metal ions to form complexes. In biological systems, it may interact with specific molecular targets, influencing biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
N~2~,N~6~-Bis(trimethylsilyl)pyridine-2,6-diamine: Lacks the trimethylstannyl groups, potentially altering its reactivity and applications.
N~2~,N~6~-Bis(trimethylstannyl)pyridine-2,6-diamine: Lacks the trimethylsilyl groups, which may affect its stability and coordination properties.
Uniqueness
N~2~,N~6~-Bis(trimethylsilyl)-N~2~,N~6~-bis(trimethylstannyl)pyridine-2,6-diamine is unique due to the presence of both trimethylsilyl and trimethylstannyl groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
185255-29-2 |
|---|---|
Molecular Formula |
C17H39N3Si2Sn2 |
Molecular Weight |
579.1 g/mol |
IUPAC Name |
2-N,6-N-bis(trimethylsilyl)-2-N,6-N-bis(trimethylstannyl)pyridine-2,6-diamine |
InChI |
InChI=1S/C11H21N3Si2.6CH3.2Sn/c1-15(2,3)13-10-8-7-9-11(12-10)14-16(4,5)6;;;;;;;;/h7-9H,1-6H3;6*1H3;;/q-2;;;;;;;2*+1 |
InChI Key |
MXRVKJORLPTFAE-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)N(C1=NC(=CC=C1)N([Si](C)(C)C)[Sn](C)(C)C)[Sn](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2'-[(4-Methoxyphenyl)methylene]bis(3,4-dimethyl-1H-pyrrole)](/img/structure/B12576300.png)
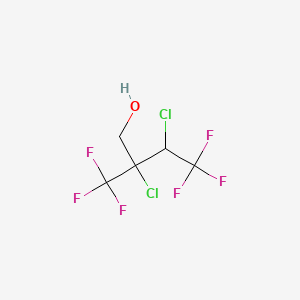
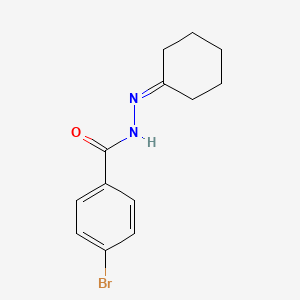
![1-[2,4-Dimethyl-1-(3-phenylpropanoyl)-1H-pyrrol-3-yl]octadecan-1-one](/img/structure/B12576318.png)
![3-[({4-[Hydroxy(phenyl)acetyl]phenyl}methyl)amino]propanenitrile](/img/structure/B12576327.png)
![1,4-Dioxaspiro[4.4]nonane-7,8-dione](/img/structure/B12576331.png)
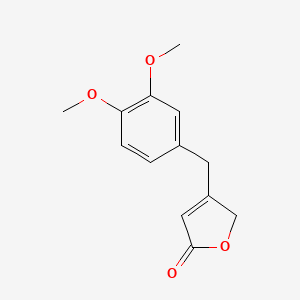
![3-(3-Nitrophenyl)-6-(piperidin-1-yl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B12576337.png)
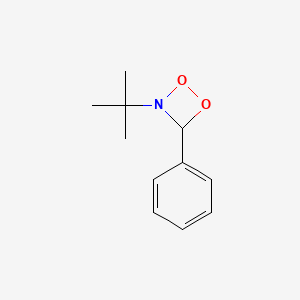
![4-{[(Anthracen-9-YL)methoxy]methyl}pyridine](/img/structure/B12576356.png)
![Silane, [(5-bromo-2-thienyl)ethynyl]trimethyl-](/img/structure/B12576357.png)
![1-Ethoxy-3-(fluoromethyl)tricyclo[3.3.1.1~3,7~]decane](/img/structure/B12576368.png)
